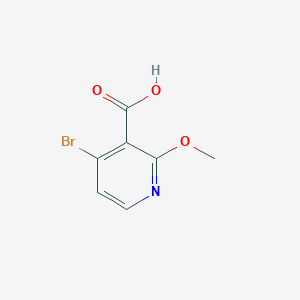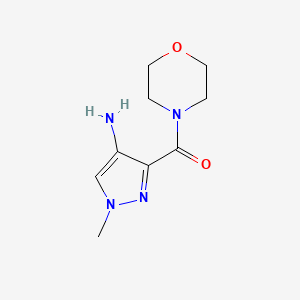
(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone is not described, we can draw parallels from the synthesis of related compounds. For instance, the synthesis of 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one involved the reaction of a triazolone compound with morpholine and formaldehyde . This suggests that the synthesis of our compound of interest might also involve the reaction of a pyrazolone derivative with morpholine, potentially in the presence of a formaldehyde donor or similar carbonyl compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods. For example, the structure of a morpholine-containing triazolone was confirmed by IR, 1H-NMR, and 13C-NMR spectral data . Similarly, the structure of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was elucidated using single crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of (4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone, providing insights into its bond angles, bond lengths, and overall conformation.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related studies. For instance, the triazolone derivative mentioned earlier was synthesized through a reaction involving morpholine, indicating that the morpholine moiety can be introduced into various heterocyclic frameworks . The indazole derivative was synthesized through condensation and cyclization reactions , suggesting that similar strategies could be employed for the synthesis and further functionalization of the pyrazole core in our compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on theoretical calculations and experimental data from similar compounds. Theoretical calculations such as HOMO-LUMO energy, electronegativity, and Mulliken charges were performed for the triazolone derivative . These properties are crucial for understanding the electronic structure and potential reactivity of the compound. Experimental data such as IR, 1H-NMR, and 13C-NMR spectral data provide information on the functional groups present and their chemical environment . The antitumor activity of the indazole derivative against various cancer cell lines suggests that the compound of interest may also possess biological activity, which could be explored in future studies.
Applications De Recherche Scientifique
Synthesis and Pharmacological Study
A study focused on the regioselective reaction, synthesis, and pharmacological study of Mannich bases containing the moiety similar to "(4-Amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone." The research highlighted the creation of novel series of Mannich bases via a three-component Mannich reaction. These compounds were characterized using various spectral methods and screened for their anti-inflammatory, analgesic, antibacterial, and antifungal activities. Some of these bases showed promising anti-inflammatory and analgesic properties (Sujith et al., 2009).
Anticonvulsant Activity
Research into the anticonvulsant activity of sodium channel-blocking 3-aminopyrroles led to the synthesis of new compounds starting from acetophenone and glycine derivatives. Among these, a compound exhibited significant protection in rats during the maximal electroshock seizure (MES) test, without noted neurotoxicity at high doses. This compound blocks sodium channels in a frequency-dependent manner, providing insights into potential anticonvulsant applications (Unverferth et al., 1998).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives were explored, leading to the creation of compounds with moderate to good activities against test microorganisms. This research provides a foundation for the development of new antimicrobial agents, emphasizing the synthesis of Mannich base derivatives from morpholine or methyl piperazine as amine components (Bektaş et al., 2007).
Tubulin Polymerization Inhibition
A study on the synthesis of a series of indenopyrazoles identified a compound with promising antiproliferative activity towards human cancer cells, suggesting its mechanism of action as a tubulin polymerization inhibitor. This research highlights the potential applications of such compounds in cancer therapy (Minegishi et al., 2015).
Antimicrobial Activity of Novel Heterocyclic Compounds
Another study elaborated on the synthesis of novel heterocyclic compounds containing specific moieties and their promising antibacterial and antifungal activities. This includes the development of compounds through reactions involving morpholine, showcasing the diverse potential applications of such chemical structures in creating effective antimicrobial agents (Zaki et al., 2020).
Mécanisme D'action
Target of Action
The compound contains a pyrazole ring, which is a common motif in many bioactive compounds . Pyrazole derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Mode of Action
The specific interaction of this compound with its targets would depend on the exact nature of the target and the environment within the target site. Generally, compounds like this can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say exactly which biochemical pathways it might affect. Many pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if the compound were to interact with a receptor involved in cell growth, it might have an effect on cell proliferation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-6-7(10)8(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJSSQMXFUWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)
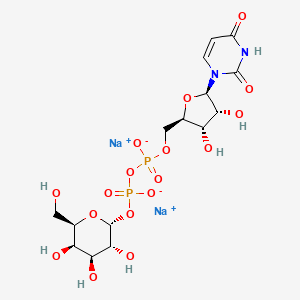
![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)
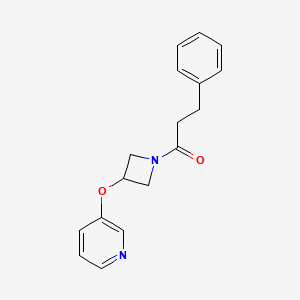
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)
![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)
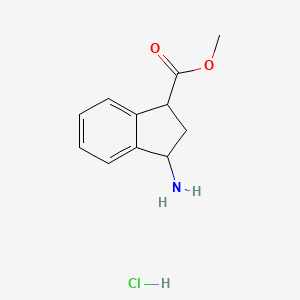
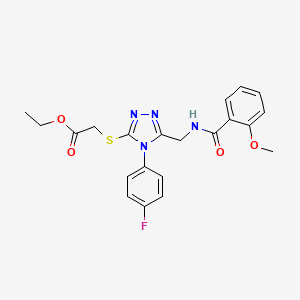
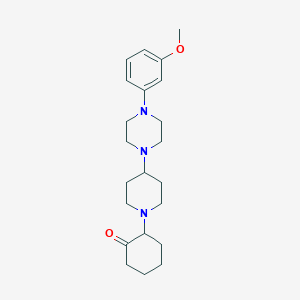
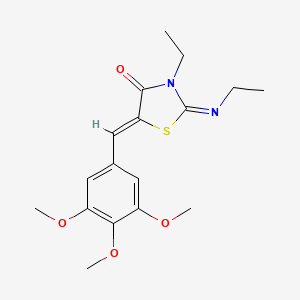
![Ethyl 3-[(2-aminophenyl)imino]-2-chlorobutanoate](/img/structure/B2520962.png)
![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)
